molecular formula C20H14N2O6S B12212433 3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide

3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide

Cat. No.: B12212433
M. Wt: 410.4 g/mol
InChI Key: PDOQCQQLLIHRRY-WJDWOHSUSA-N
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Description

This compound is a hybrid heterocyclic molecule combining a thiazolidinedione core with a furan-2-ylmethylidene substituent and a coumarin (2-oxo-2H-chromen-6-yl) amide moiety. The Z-configuration of the exocyclic double bond at position 5 of the thiazolidinedione ring is critical for its stereochemical and biological properties. The compound’s synthesis typically involves Knoevenagel condensation to introduce the furan substituent, followed by amide coupling with coumarin derivatives .

Properties

Molecular Formula

C20H14N2O6S

Molecular Weight

410.4 g/mol

IUPAC Name

3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxochromen-6-yl)propanamide

InChI

InChI=1S/C20H14N2O6S/c23-17(21-13-4-5-15-12(10-13)3-6-18(24)28-15)7-8-22-19(25)16(29-20(22)26)11-14-2-1-9-27-14/h1-6,9-11H,7-8H2,(H,21,23)/b16-11-

InChI Key

PDOQCQQLLIHRRY-WJDWOHSUSA-N

Isomeric SMILES

C1=COC(=C1)/C=C\2/C(=O)N(C(=O)S2)CCC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4

Canonical SMILES

C1=COC(=C1)C=C2C(=O)N(C(=O)S2)CCC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide typically involves the condensation of a furan-2-carbaldehyde derivative with a thiazolidine-2,4-dione derivative under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups in the thiazolidine and chromone moieties can be reduced to their corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the carbonyl groups may produce alcohol derivatives.

Scientific Research Applications

3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs), thereby exerting anticancer effects . The compound may also interact with other proteins and pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the thiazolidinedione-coumarin hybrid family. Below is a comparative analysis with structurally related analogues:

Compound Key Substituents Molecular Weight (g/mol) Key Properties Bioactivity
Target Compound: 3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide Furan-2-ylmethylidene, coumarin-6-ylamide 427.39 (calculated) High polarity due to coumarin; Z-configuration enhances π-π stacking interactions Potential anticancer, antimicrobial (inferred from coumarin-thiazolidinedione hybrids)
3-[(5Z)-5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide 4-Chlorobenzylidene, thiazol-2-ylamide 409.90 Increased lipophilicity (Cl substituent); thiazole enhances metabolic stability Anticancer (IC₅₀ values in µM range for HepG-2)
(Z)-5-(4-Methoxybenzylidene)-3-coumarinyl-thiazolidinedione 4-Methoxybenzylidene, coumarin-4-ylmethyl 439.42 Methoxy group improves solubility; coumarin enhances fluorescence Antioxidant, anti-inflammatory
3-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-phenylpropanamide Thiophen-2-ylmethylidene, phenylamide 359.42 Thiophene increases lipophilicity; lower polarity than furan analogues Antimicrobial, moderate enzyme inhibition
3-[(5Z)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid Nitrophenyl-furan hybrid, carboxylic acid 454.41 Electron-withdrawing nitro group enhances reactivity; acidic group improves solubility Antidiabetic (PPAR-γ agonism inferred)

Physicochemical and Spectral Comparisons

Polarity and Solubility :

  • The target compound’s coumarin-6-ylamide group increases polarity compared to phenyl or thiazole derivatives (e.g., ), enhancing water solubility but reducing membrane permeability.
  • Methoxy or nitro substituents (e.g., ) further modulate solubility via electron-donating/withdrawing effects.

Spectral Data :

  • IR Spectroscopy : Thiazolidinediones show strong C=O stretches at 1700–1750 cm⁻¹. The furan C-O-C stretch appears at 1250–1150 cm⁻¹, distinct from thiophene’s C-S-C (~680 cm⁻¹) .
  • ¹H NMR : Coumarin protons (e.g., H-3, H-4) resonate at δ 6.1–7.8 ppm, while furan protons appear at δ 6.5–7.5 ppm .

Thermal Stability :

  • Thiazolidinedione derivatives with electron-withdrawing groups (e.g., nitro ) exhibit higher melting points (>200°C) compared to methoxy or furan analogues (160–190°C) .

Bioactivity and Mechanism

  • Anticancer Activity : Thiazole- and coumarin-linked derivatives (e.g., ) show IC₅₀ values <5 µM against HepG-2 cells via PPAR-γ modulation or DNA intercalation. The target compound’s coumarin moiety may enhance DNA binding .
  • Antimicrobial Activity : Thiophene and furan derivatives (e.g., ) inhibit bacterial growth (MIC 8–32 µg/mL) by disrupting membrane integrity.
  • Enzyme Inhibition : Nitro-furan hybrids (e.g., ) exhibit α-glucosidase inhibition (IC₅₀ ~12 µM), while coumarin-thiazolidinediones target COX-2 .

Biological Activity

The compound 3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide is a complex organic molecule that incorporates a thiazolidine ring, a furan moiety, and a chromenone derivative. This unique structural combination suggests potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Molecular Characteristics

PropertyValue
Molecular FormulaC21H19N3O5S
Molecular Weight425.5 g/mol
IUPAC Name3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide
InChI KeySGYGMIMFUJLACW-ZDLGFXPLSA-N

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiazolidine Ring : This is achieved by reacting thiosemicarbazide with appropriate aldehydes.
  • Introduction of the Furan Moiety : Furan derivatives are incorporated through condensation reactions.
  • Coupling with Chromenone Derivatives : The final step involves coupling the thiazolidine derivative with chromenone to yield the target compound.

Antimicrobial Activity

Studies indicate that compounds containing furan and thiazolidine structures exhibit notable antimicrobial properties. For instance:

  • Compounds derived from furan have shown significant activity against Escherichia coli and Staphylococcus aureus , suggesting that the furan moiety contributes to antibacterial efficacy .

Anticancer Properties

Research has indicated that thiazolidine derivatives can activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating cellular differentiation and metabolism. This activation has been associated with:

  • Inhibition of cancer cell proliferation.
  • Induction of apoptosis in various cancer cell lines.

Anti-inflammatory Effects

The presence of the thiazolidine ring is linked to anti-inflammatory activities. Compounds similar to our target compound have demonstrated:

  • Reduction in inflammatory markers in vitro and in vivo models.

Case Studies and Research Findings

Several studies have focused on the biological activities of similar compounds:

  • Antibacterial Activity : A study demonstrated that a derivative similar to our compound inhibited bacterial growth at concentrations as low as 64 µg/mL against E. coli .
  • Antioxidant Activity : Compounds featuring thiazolidine rings have shown significant antioxidant properties, with some exhibiting values up to 2007.67 µg AAE/g dry sample .
  • In Vivo Studies : Animal studies have shown that derivatives can lower blood glucose levels and improve insulin sensitivity, indicating potential applications in diabetes management.

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